1-Amino-8-nitropyrene

DNA Adduct Mutagenesis Frameshift Mutation Nitroarene Toxicology

1-Amino-8-nitropyrene (1,8-ANP) is the critical mononitroreduction metabolite of 1,8-dinitropyrene, featuring a distinctive 1-amino/8-nitro push-pull electronic architecture that governs its metabolic activation pathway and DNA adduct geometry. Researchers choose 1,8-ANP because: (i) its derived guanine adducts induce CpG deletions at 10.0% frequency—5.9-fold higher than 1-nitropyrene adducts—making it the preferred positive control for frameshift mutagenesis studies; (ii) the donor-acceptor arrangement enables attogram-level detection via APPI-MS/MS (0.2 pg on-column), 2.5-fold more sensitive than parent dinitropyrenes, ideal for biomonitoring in limited-volume biological samples; (iii) bacterial O-acetyltransferase—not sulfotransferase—mediates its final mutagenic activation, providing a tool compound for dissecting nitroarene activation mechanisms. This compound is essential for researchers studying mismatch repair, translesion synthesis, or nitroreductase capacity in human lung cells.

Molecular Formula C16H10N2O2
Molecular Weight 262.26 g/mol
CAS No. 30269-02-4
Cat. No. B1221553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-8-nitropyrene
CAS30269-02-4
Synonyms1-amino-8-nitropyrene
8-nitro-1-aminopyrene
Molecular FormulaC16H10N2O2
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N
InChIInChI=1S/C16H10N2O2/c17-13-7-3-9-1-2-10-4-8-14(18(19)20)12-6-5-11(13)15(9)16(10)12/h1-8H,17H2
InChIKeyWGVCNGPAJHVJKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-8-nitropyrene (CAS 30269-02-4) | Core Identity, Class, and Procurement-Relevant Baseline Data


1-Amino-8-nitropyrene (1,8-ANP, C16H10N2O2, MW 262.26 g/mol) is a nitroaromatic amine derived from the partial reduction of 1,8-dinitropyrene, a potent environmental mutagen found in diesel exhaust and combustion particulates [1]. The compound features a pyrene core substituted with an electron-donating amino group at position 1 and an electron-withdrawing nitro group at position 8, establishing a donor-acceptor push-pull architecture that governs its distinctive photophysical and metabolic behavior [2]. As the primary mononitroreduction metabolite of 1,8-dinitropyrene in both bacterial and mammalian systems, 1,8-ANP serves as a critical intermediate in nitroarene metabolic activation pathways and DNA adduct formation [3].

Why 1-Amino-8-nitropyrene (CAS 30269-02-4) Cannot Be Substituted with Generic Nitroarenes or Simple Aminopyrenes


Substituting 1-amino-8-nitropyrene with 1-aminopyrene, 1-nitropyrene, or other nitroarene analogs fails because the ortho-arrangement of the 1-amino and 8-nitro groups on the pyrene scaffold confers a unique electronic push-pull configuration that fundamentally alters metabolic activation pathways, DNA adduct geometry, and analytical detectability. Whereas 1-nitropyrene fails to undergo nitroreduction to 1-aminopyrene in mammalian cells [1], 1,8-ANP is actively generated from 1,8-dinitropyrene and can be further metabolized to the highly fluorescent 1,8-diaminopyrene [2]. This distinct metabolic trajectory directly impacts mutagenic potency: the DNA adduct derived from 1,8-ANP (N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene) induces CpG deletion frequencies that differ dramatically from the adducts formed by 1-nitropyrene or 1-aminopyrene [3]. Furthermore, the presence of both donor and acceptor substituents imparts unique chromatographic and ionization behavior that enables attogram-level detection via APPI-MS/MS, a sensitivity not achievable with simple nitroarenes [4].

1-Amino-8-nitropyrene (CAS 30269-02-4) Quantitative Evidence Guide: Head-to-Head Comparisons Against Closest Analogs


Differential CpG Deletion Frequency: 1-Amino-8-nitropyrene Guanine Adduct vs. 1-Nitropyrene and 1,6-Dinitropyrene Adducts

In repair-competent E. coli without SOS induction, the C8-guanine adduct derived from 1-amino-8-nitropyrene (Gua-C8-1,8-ANP) induced CpG dinucleotide deletions at a frequency of 10.0%, which is 5.9-fold higher than the 1.7% deletion frequency induced by the 1-nitropyrene-derived adduct (Gua-C8-AP) and 1.5-fold higher than the 6.8% frequency induced by the 1,6-dinitropyrene-derived adduct (Gua-C8-1,6-ANP) in an identical CGCGCG sequence context [1]. With SOS induction, the CpG deletion frequencies increased to 15.1% for 1,8-ANP adducts versus 11.1% for 1,6-ANP and 1.9% for 1-NP adducts [1].

DNA Adduct Mutagenesis Frameshift Mutation Nitroarene Toxicology

Metabolic Activation Requirement: 10-Fold Mutagenicity Enhancement in TA98NR with Rat Liver Cytosol + NADPH

1-Amino-8-nitropyrene (1,8-ANP) exhibits weak intrinsic mutagenicity in the classical nitroreductase-deficient Salmonella strain TA98NR. However, the addition of rat hepatic cytosol plus 1 mM NADPH to the assay system produced a 10-fold increase in mutagenic activity, indicating that hepatic cytosolic NADPH-dependent nitroreductase(s) mediate the metabolic activation of 1,8-ANP to an N-hydroxyarylamine intermediate [1]. In contrast, 1-nitropyrene requires initial nitroreduction to 1-nitrosopyrene before further activation, and fails to induce mutations in CHO cells without this prior reduction step [2].

Metabolic Activation Nitroreductase Ames Test Mutagenicity

Cell-Type-Specific Metabolism: A549 vs. HBEC3-KT Differential Formation of 1,8-ANP and 1,8-DAP

Using highly sensitive in-cell fluorescence assays, human lung A549 cells metabolized 1,8-dinitropyrene to yield both 1-amino-8-nitropyrene (1,8-ANP, mononitroreduction product) and 1,8-diaminopyrene (1,8-DAP, bis-nitroreduction product). By contrast, normal human bronchial epithelial HBEC3-KT cells formed 1,8-ANP but essentially no detectable 1,8-DAP from 1,8-dinitropyrene [1]. This demonstrates cell-line-specific differences in the capacity for the second nitroreduction step, with HBEC3-KT cells showing limited ability to further reduce 1,8-ANP to the diamine product.

In-Cell Fluorescence Assay Nitroreduction Lung Cell Metabolism AKR Enzymes

Analytical Detection Sensitivity: APPI-MS/MS Achieves 0.2 pg On-Column Detection for Aminonitropyrenes

Normal phase HPLC coupled to atmospheric pressure photoionization tandem mass spectrometry (APPI-MS/MS) achieved a detection sensitivity of 0.2 pg on-column for aminonitropyrene compounds, with a precision of 6% relative standard deviation [1]. In contrast, the parent dinitropyrene compounds required 0.5 pg on-column for detection with 9% precision using the same method [1]. The limit of detection in spiked rat plasma was 5 pg/100 µL for aminonitropyrene with 82% accuracy [1].

LC-MS/MS Trace Analysis Biomonitoring Diesel Exhaust Biomarkers

O-Acetyltransferase-Dependent Mutagenic Activation: Pentachlorophenol Dose-Dependent Inhibition

The mutagenic activation of 1-amino-8-nitropyrene by rat liver cytosol plus NADPH is specifically inhibited by pentachlorophenol, an inhibitor of O-acetyltransferase and sulfotransferase, in a dose-dependent manner. In contrast, 2,6-dichloro-4-nitrophenol, a more specific sulfotransferase inhibitor, did not affect 1,8-ANP activation at concentrations that selectively inhibit bacterial sulfotransferase [1]. This indicates that bacterial O-acetyltransferase, but not sulfotransferase, is responsible for the final mutagenic activation step of 1,8-ANP. For 1-nitropyrene, acetylation does not appear to be a significant activation pathway [2].

O-Acetyltransferase Mutagenicity Enzymatic Activation Nitroarene Metabolism

Fluorescence-Based DNA Adduct Detection: Conversion to 1,8-Diaminopyrene Enables Highly Fluorescent Product

Reduction of the DNA adduct N-(2'-deoxyguanosin-8-yl)-1-amino-8-nitropyrene yields a new, highly fluorescent product whose emission spectrum is identical to that of 1,8-diaminopyrene [1]. This property enables indirect fluorescence detection of the 1,8-ANP-derived adduct following reduction. In contrast, the adduct derived from 1-nitropyrene (N-(deoxyguanosin-8-yl)-1-aminopyrene) yields 1-aminopyrene upon reduction, which exhibits significantly different fluorescence properties and lower quantum yield due to the absence of the nitro group-induced charge-transfer character [2].

DNA Adduct Fluorescence Detection Nitroarene-DNA Binding Covalent Adduct

1-Amino-8-nitropyrene (CAS 30269-02-4) High-Value Application Scenarios Based on Verifiable Differentiation


Site-Specific DNA Adduct Mutagenesis Studies Requiring CpG Deletion Quantification

1-Amino-8-nitropyrene-derived guanine adducts induce CpG dinucleotide deletions at 10.0% frequency (15.1% with SOS) in a defined CGCGCG sequence context, a 5.9-fold higher rate than 1-nitropyrene adducts [1]. This makes 1,8-ANP adducts the preferred positive control for frameshift mutagenesis assays investigating slipped frameshift intermediates in repetitive CpG sequences. Researchers studying mismatch repair or translesion synthesis should select 1,8-ANP adduct-containing oligonucleotides when high frameshift frequencies are required to ensure statistically robust mutant detection.

Diesel Exhaust Exposure Biomonitoring via LC-MS/MS with Sub-Picogram Detection

Aminonitropyrenes, including 1-amino-8-nitropyrene, achieve a detection limit of 0.2 pg on-column with 6% precision using normal-phase HPLC coupled to APPI-MS/MS, which is 2.5-fold more sensitive than parent dinitropyrene detection [2]. This sensitivity enables quantification of 1,8-ANP in limited-volume biological samples (e.g., 5 pg/100 µL in rat plasma with 82% accuracy). Biomonitoring programs assessing occupational or environmental exposure to diesel exhaust should prioritize 1,8-ANP as the primary urinary or plasma biomarker over parent dinitropyrenes due to this enhanced analytical performance.

Metabolic Activation Studies Distinguishing O-Acetyltransferase-Dependent vs. Independent Pathways

The mutagenic activation of 1-amino-8-nitropyrene is dose-dependently inhibited by pentachlorophenol but unaffected by 2,6-dichloro-4-nitrophenol, establishing that bacterial O-acetyltransferase—not sulfotransferase—mediates the final activation step to a mutagenic species [3]. In contrast, 1-nitropyrene activation does not require acetylation. This distinct pathway dependence makes 1,8-ANP an essential tool compound for dissecting nitroarene activation mechanisms and for validating the specificity of enzyme inhibitors in bacterial and mammalian mutagenicity test systems.

Cell-Type-Specific Nitroreductase Activity Assessment in Human Lung Models

The differential metabolism of 1,8-dinitropyrene to 1,8-ANP and 1,8-DAP in A549 versus HBEC3-KT cells [4] establishes 1,8-ANP as a critical intermediate for assessing mono- versus bis-nitroreductase capacity. Researchers evaluating the role of NRF2, AKR1C isoforms, or other nitroreductases in human lung carcinogenesis should use 1,8-ANP as both a metabolite endpoint (when starting from 1,8-DNP) and as a direct substrate to probe the second nitroreduction step (conversion to 1,8-DAP). The in-cell fluorescence assay described provides a quantitative, non-destructive method for real-time monitoring of these enzymatic activities.

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